molecular formula C9H12N2O B555535 D-Phenylalaninamide CAS No. 5241-59-8

D-Phenylalaninamide

Cat. No. B555535
CAS RN: 5241-59-8
M. Wt: 164.2 g/mol
InChI Key: OBSIQMZKFXFYLV-MRVPVSSYSA-N
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Description

Synthesis Analysis

The synthesis of D-Phenylalaninamide has been achieved through a novel one-pot approach by coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization . This process starts from inexpensive cinnamic acids and results in high yield and excellent optical purity .


Molecular Structure Analysis

The molecular structure of D-Phenylalaninamide includes a phenyl group attached to a propanamide group . The compound has a molecular weight of 164.20 g/mol . The InChIKey, a unique identifier for the compound, is OBSIQMZKFXFYLV-MRVPVSSYSA-N .


Physical And Chemical Properties Analysis

D-Phenylalaninamide has a molecular weight of 164.20 g/mol and a molecular formula of C9H12N2O . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 3 .

Scientific Research Applications

Pharmaceutical Ingredient in Antidiabetics

D-Phenylalaninamide, known as H-D-PHE-NH2, is used as an ingredient in antidiabetic medications. It plays a role in the synthesis of nateglinide, a drug that helps control blood sugar levels in individuals with type 2 diabetes by stimulating insulin secretion from the pancreas .

Component in Antibacterial Peptides

This compound is a component of natural antibacterial peptides such as fungisporin, polymyxin, and gramicidin. These peptides are crucial in the fight against bacterial infections, and their effectiveness is partly due to the presence of D-Phenylalaninamide in their structure .

Anti-inflammatory Applications

D-Phenylalaninamide serves as an anti-inflammatory agent by acting as a formyl peptide receptor 1 antagonist. This receptor plays a role in inflammatory responses, and antagonists like D-Phenylalaninamide can help reduce inflammation .

Role in Anticoagulants

The compound is also used in the development of anticoagulant drugs. These medications prevent blood clots by inhibiting certain factors in the coagulation process, which can be beneficial for patients at risk of thrombosis .

Inhibitor in Plasminogen Activation

D-Phenylalaninamide functions as a cyclic plasmin inhibitor, which has implications for controlling the activation of plasminogen—a precursor to plasmin that plays a key role in breaking down blood clots .

Melanocortin 4 Receptor Modulation

It is involved in modulating the melanocortin 4 receptor (MC4R), which has implications for weight regulation and energy homeostasis. Drugs targeting MC4R can potentially be used for treating obesity .

Enantioselective Labeling in Biological Studies

The compound has been used for enantioselective labeling in biological studies, such as differentiating D-phenylalanine enantiomers in zebrafish using a chiral fluorescence quenching effect, which shows promise for practical enantio-differentiating systems .

Neurotransmitter Synthesis

D-Phenylalaninamide is involved in the brain’s production of neurotransmitters like norepinephrine, which transmits signals between nerve cells and the brain, contributing to alertness, hunger reduction, antidepressant effects, and memory improvement .

Safety And Hazards

The safety data sheet for D-Phenylalaninamide indicates that it should not be used for food, drug, pesticide, or biocidal product use . It is recommended to use personal protective equipment when handling the compound .

properties

IUPAC Name

(2R)-2-amino-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12)/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSIQMZKFXFYLV-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426470
Record name D-Phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

D-Phenylalaninamide

CAS RN

5241-59-8
Record name (αR)-α-Aminobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5241-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Phenylalaninamide
Source ChemIDplus
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Record name D-Phenylalaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-phenylpropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name D-PHENYLALANINAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK86OOL9GU
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is unique about the D-Phenylalaninamide's interaction with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide?

A1: Studies using NMR, spin-lattice relaxation rates, viscometry, and flow dichroism reveal a distinct difference in how D-Phenylalaninamide (specifically, L-lysyl-D-phenylalaninamide) interacts with DNA compared to its diastereomer, L-lysyl-L-phenylalaninamide. [] The aromatic ring of L-lysyl-L-phenylalaninamide partially inserts itself between DNA base pairs, while the aromatic ring of L-lysyl-D-phenylalaninamide points outwards into the solution. This suggests that the stereochemistry of the phenylalanine residue, dictated by the L-lysyl residue's interaction with the DNA helix, plays a crucial role in determining the aromatic ring's binding site. []

Q2: Has the crystal structure of D-Phenylalaninamide been resolved? What can be learned from its structure?

A3: While the crystal structure of D-Phenylalaninamide itself has not been reported, researchers have crystallized and analyzed similar molecules, such as Pivaloyl-L-prolyl-N-methyl-D-phenylalaninamide. [] This compound, containing D-Phenylalaninamide within its structure, adopts a typical type-II β-bend conformation stabilized by an intramolecular hydrogen bond. [] This information contributes to understanding the structural tendencies of peptides containing D-Phenylalaninamide.

Q3: Are there any known enzymes that specifically act on D-Phenylalaninamide?

A4: Yes, the D-stereospecific amino-acid amidase from Ochrobactrum anthropi SV3 exhibits specific hydrolyzing activity towards D-amino-acid amides, including D-Phenylalaninamide. [] This enzyme, encoded by the daaA gene, shows a preference for substrates with aromatic or hydrophobic side chains. [] Interestingly, despite sequence similarities with DD-peptidases and beta-lactamases, the D-stereospecific amino-acid amidase does not show activity towards their substrates. []

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